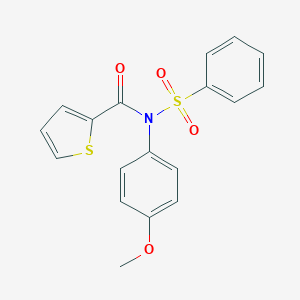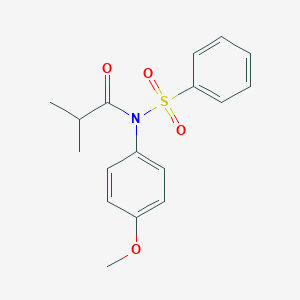
2-(butylsulfanyl)-N-(4-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(butylsulfanyl)-N-(4-methylphenyl)acetamide, also known as BMS-986, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the acetamide family and has a molecular weight of 307.46 g/mol. In
Mécanisme D'action
The mechanism of action of 2-(butylsulfanyl)-N-(4-methylphenyl)acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. Additionally, this compound has been shown to induce apoptosis in cancer cells, although the exact mechanism by which it does so is not fully understood.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anti-inflammatory and analgesic effects in animal models. This compound has also been shown to induce apoptosis in cancer cells, suggesting potential anti-cancer effects. However, the biochemical and physiological effects of this compound in humans are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(butylsulfanyl)-N-(4-methylphenyl)acetamide in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been shown to have potential as an anti-cancer agent, which could be explored further in future studies.
One of the limitations of using this compound in lab experiments is its limited availability. This compound is not commercially available and must be synthesized in the lab, which can be time-consuming and expensive. Additionally, the mechanism of action of this compound is not fully understood, which could limit its potential applications.
Orientations Futures
There are several future directions for research on 2-(butylsulfanyl)-N-(4-methylphenyl)acetamide. One potential direction is to explore its potential as a treatment for pain and inflammation-related disorders. Additionally, further research could be conducted to investigate its potential as an anti-cancer agent. The mechanism of action of this compound could also be further explored to gain a better understanding of its potential therapeutic applications. Finally, efforts could be made to optimize the synthesis method for this compound to make it more readily available for use in lab experiments.
Méthodes De Synthèse
The synthesis of 2-(butylsulfanyl)-N-(4-methylphenyl)acetamide involves the reaction of 4-methylbenzene-1-sulfonyl chloride with butylthiol in the presence of a base. The resulting product is then reacted with acetic anhydride to yield the final compound. This synthesis method has been reported in the literature and has been successfully replicated in several studies.
Applications De Recherche Scientifique
2-(butylsulfanyl)-N-(4-methylphenyl)acetamide has been the subject of several scientific studies due to its potential therapeutic applications. This compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of pain and inflammation-related disorders. Additionally, this compound has been shown to have potential as an anti-cancer agent, as it has been found to induce apoptosis in cancer cells.
Propriétés
Formule moléculaire |
C13H19NOS |
|---|---|
Poids moléculaire |
237.36 g/mol |
Nom IUPAC |
2-butylsulfanyl-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C13H19NOS/c1-3-4-9-16-10-13(15)14-12-7-5-11(2)6-8-12/h5-8H,3-4,9-10H2,1-2H3,(H,14,15) |
Clé InChI |
GQLNKXVMIWWZIR-UHFFFAOYSA-N |
SMILES |
CCCCSCC(=O)NC1=CC=C(C=C1)C |
SMILES canonique |
CCCCSCC(=O)NC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



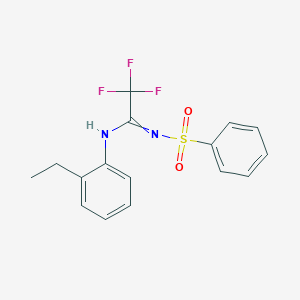
![N-[5-tert-butyl-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]-N'-(2-methoxyethyl)urea](/img/structure/B284038.png)


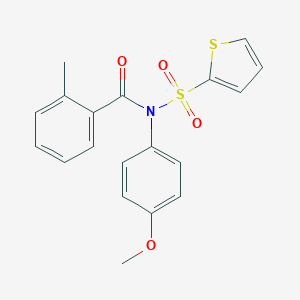
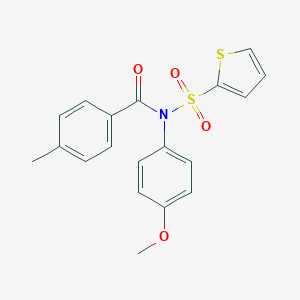
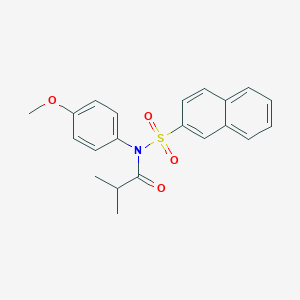

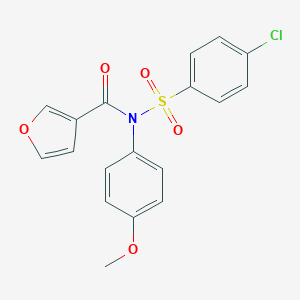
![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}isonicotinamide](/img/structure/B284054.png)
![N-(3-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-methoxyphenyl)nicotinamide](/img/structure/B284057.png)
